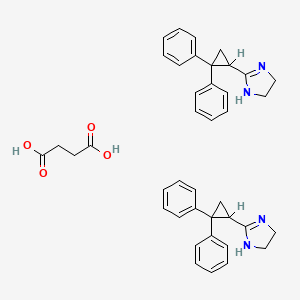
butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a cyclopropyl ring substituted with two phenyl groups and an imidazole ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole succinate involves several steps. One common method starts with the preparation of 2,2-diphenylcyclopropylmethanol, which is then oxidized to form the corresponding aldehyde. This aldehyde undergoes further reactions with ethylenediamine in the presence of specific reagents like benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and triethylamine to form the imidazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and purification are employed to obtain the final product with the desired specifications. The use of advanced equipment and controlled environments helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX) in DMSO.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole succinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in treating arrhythmic heart conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole succinate involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cibenzoline succinate:
Cyclopropyl derivatives: Compounds with similar cyclopropyl and phenyl substitutions.
Uniqueness
2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole succinate stands out due to its unique combination of a cyclopropyl ring and an imidazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
57625-97-5 |
|---|---|
Formule moléculaire |
C40H42N4O4 |
Poids moléculaire |
642.8 g/mol |
Nom IUPAC |
butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/2C18H18N2.C4H6O4/c2*1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h2*1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
CWPXTCGHZPJPMI-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O |
SMILES canonique |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O |
Key on ui other cas no. |
57625-97-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















